molecular formula C12H17NO3 B1239749 D-tyrosine betaine

D-tyrosine betaine

Cat. No. B1239749
M. Wt: 223.27 g/mol
InChI Key: KDVBLCRQNNLSIV-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-tyrosine betaine is a D-tyrosine derivative obtained by trimethylation of the amino function of D-tyrosine. It is a tyrosine betaine and a D-tyrosine derivative. It is an enantiomer of a L-tyrosine betaine.

Scientific Research Applications

Microbial Attachment Inhibition

D-tyrosine has been studied for its potential in reducing microbial attachment to surfaces. A study by Xu and Liu (2011) found that D-tyrosine inhibited the synthesis of autoinducer-2, extracellular DNA, polysaccharides, and proteins, leading to decreased microbial attachment on glass and polypropylene surfaces. This indicates D-tyrosine's potential as a non-toxic agent for controlling microbial attachment (Xu & Liu, 2011).

Biosensor Development

Chen and Yeh (2020) developed a colorimetric reaction based on the detection of tyrosine, which is essential for synthesizing catecholamines like dopamine. This biosensor can be used to monitor tyrosinase activity and screen for tyrosinase inhibitors, which has applications in various fields including medical diagnostics (Chen & Yeh, 2020).

Polymer Synthesis

Research by Bourke and Kohn (2003) explored how derivatives of the amino acid L-tyrosine are used to create biodegradable polymers. These polymers have applications in drug delivery, medical devices, and tissue engineering (Bourke & Kohn, 2003).

Enzyme Inhibition Screening

Su, Mu, and Qi (2014) developed a new system for screening tyrosinase inhibitors, which is significant for understanding melanin formation and enzymatic browning in foods. This approach could be useful for drug discovery and clinical analysis related to enzyme inhibition (Su, Mu, & Qi, 2014).

Tyrosine Metabolism in Plants

Schenck and Maeda (2018) reviewed the biosynthesis, metabolism, and catabolism of L-Tyrosine in plants, emphasizing its role in producing specialized metabolites with various physiological roles. Understanding these pathways can enhance the production of valuable plant-derived compounds (Schenck & Maeda, 2018).

Electrochemical Sensors

Atta, Galal, and El-Gohary (2020) demonstrated the use of tyrosine in developing electrochemical sensors for detecting various biologically significant compounds. Such sensors have potential applications in monitoring diseases like Parkinson’s (Atta, Galal, & El-Gohary, 2020).

Cognitive Function Enhancement

Steenbergen et al. (2015) found that tyrosine supplementation can improve cognitive flexibility, a cognitive-control function modulated by dopamine. This suggests potential applications in enhancing cognitive function under high-demand situations (Steenbergen, Sellaro, Hommel, & Colzato, 2015).

properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-2-(trimethylazaniumyl)propanoate

InChI

InChI=1S/C12H17NO3/c1-13(2,3)11(12(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3,(H-,14,15,16)/t11-/m1/s1

InChI Key

KDVBLCRQNNLSIV-LLVKDONJSA-N

Isomeric SMILES

C[N+](C)(C)[C@H](CC1=CC=C(C=C1)O)C(=O)[O-]

SMILES

C[N+](C)(C)C(CC1=CC=C(C=C1)O)C(=O)[O-]

Canonical SMILES

C[N+](C)(C)C(CC1=CC=C(C=C1)O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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